Lipoxygenase Inhibition: A Unique Profile Differentiating 2-Azaspiro[4.5]decane-1,8-dione from General Spirodione Scaffolds
The target compound is reported as a 'potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' [1]. This activity profile differentiates it from the class of 2-azaspiro[4.5]decane-1,3-diones, which are predominantly investigated for anticonvulsant effects in MES and scPTZ models [2]. While specific IC50 values for lipoxygenase are not provided in the source [1], the qualitative descriptor 'potent' combined with the explicit notation that it inhibits cyclooxygenase 'to a lesser extent' [1] establishes a degree of target selectivity that is not a general feature of all spirodiones.
| Evidence Dimension | Primary Biological Activity Profile |
|---|---|
| Target Compound Data | Potent lipoxygenase inhibitor; lesser activity against cyclooxygenase [1] |
| Comparator Or Baseline | 2-Azaspiro[4.5]decane-1,3-dione class: Anticonvulsant activity in animal models [2] |
| Quantified Difference | Qualitative differentiation (target selectivity observed vs. generalized seizure protection) |
| Conditions | In vitro enzyme inhibition and in vivo animal models, respectively [REFS-1, REFS-2] |
Why This Matters
For scientists designing selective modulators of the arachidonic acid pathway, this compound offers a starting scaffold with an indicated preference for lipoxygenase, unlike the more promiscuous anticonvulsant spirodiones.
- [1] Medical University of Lublin. MeSH Concept Record: M0014961. Database Entry. View Source
- [2] K. Kamiński, J. Obniska, et al. Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. PubMed. 2005. View Source
